Cas no 685084-08-6 (2,3-dihydro-1h-isoindole-5-carboxylic Acid)
2,3-dihydro-1h-isoindole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dihydro-1h-isoindole-5-carboxylic Acid
- Isoindoline-5-carboxylic acid
- PubChem20914
- SureCN383984
- CTK7I8447
- AG-B-23015
- RP09576
- KB-52782
- A15752
- 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-
- ISOINDOLINE-5-CARBOXYLIC ACID HCL
- BCP27052
- EN300-130438
- DTXSID00611458
- AKOS006282293
- Isoindoline-5-carboxylic acidhydrochloride
- 685084-08-6
- CS-0183251
- J-521549
- SCHEMBL383984
- Isoindoline-5-carboxylicacid
-
- MDL: MFCD10699395
- Inchi: 1S/C9H9NO2/c11-9(12)6-1-2-7-4-10-5-8(7)3-6/h1-3,10H,4-5H2,(H,11,12)
- InChI Key: BYVHWRKMSXVVAM-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2CNCC=2C=1)=O
Computed Properties
- Exact Mass: 163.063
- Monoisotopic Mass: 163.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3A^2
- XLogP3: -1.9
Experimental Properties
- Density: 1.283
- Boiling Point: 335℃
- Flash Point: 157℃
- Refractive Index: 1.61
2,3-dihydro-1h-isoindole-5-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0775-1g |
2,3-Dihydro-1H-isoindole-5-carboxylic acid |
685084-08-6 | 97% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0775-5g |
2,3-Dihydro-1H-isoindole-5-carboxylic acid |
685084-08-6 | 97% | 5g |
11787.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0775-500mg |
2,3-Dihydro-1H-isoindole-5-carboxylic acid |
685084-08-6 | 97% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0775-250mg |
2,3-Dihydro-1H-isoindole-5-carboxylic acid |
685084-08-6 | 97% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0775-100mg |
2,3-Dihydro-1H-isoindole-5-carboxylic acid |
685084-08-6 | 97% | 100mg |
1161.82CNY | 2021-05-07 | |
| Chemenu | CM149049-1g |
Isoindoline-5-carboxylic acid |
685084-08-6 | 95% | 1g |
$350 | 2021-08-05 | |
| Chemenu | CM149049-5g |
Isoindoline-5-carboxylic acid |
685084-08-6 | 95% | 5g |
$1045 | 2021-08-05 | |
| Chemenu | CM149049-10g |
Isoindoline-5-carboxylic acid |
685084-08-6 | 95% | 10g |
$1569 | 2021-08-05 | |
| Chemenu | CM149049-1g |
Isoindoline-5-carboxylic acid |
685084-08-6 | 95%+ | 1g |
$359 | 2022-06-10 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0775-1g |
2,3-Dihydro-1H-isoindole-5-carboxylic acid |
685084-08-6 | 97% | 1g |
¥3480.09 | 2025-01-21 |
2,3-dihydro-1h-isoindole-5-carboxylic Acid Suppliers
2,3-dihydro-1h-isoindole-5-carboxylic Acid Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2,3-dihydro-1h-isoindole-5-carboxylic Acid
2,3-dihydro-1H-isoindole-5-carboxylic Acid (CAS No. 685084-08-6): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
2,3-dihydro-1H-isoindole-5-carboxylic Acid, identified by the chemical identifier CAS No. 685084-08-6, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the isoindole family, which is characterized by a fused benzene and pyrrole ring system, making it a valuable scaffold for designing novel pharmaceuticals and bioactive molecules.
The structural motif of 2,3-dihydro-1H-isoindole-5-carboxylic Acid features a carboxylic acid functional group at the 5-position of the isoindole ring, which introduces reactivity and functionality suitable for further derivatization. This feature has been exploited in various synthetic strategies to develop more complex molecules with tailored biological properties. The compound's stability under a range of chemical conditions also makes it a promising intermediate in organic synthesis, particularly in the construction of more intricate heterocyclic systems.
In recent years, there has been a surge in research focused on isoindole derivatives due to their reported pharmacological activities. Studies have highlighted the potential of 2,3-dihydro-1H-isoindole-5-carboxylic Acid as a precursor in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The isoindole core is known to exhibit binding affinity to various biological targets, including enzymes and receptors, which has fueled its exploration in drug discovery initiatives.
One of the most compelling aspects of 2,3-dihydro-1H-isoindole-5-carboxylic Acid is its role as a building block in medicinal chemistry. Researchers have leveraged its structural flexibility to develop molecules that interact with biological pathways relevant to human diseases. For instance, modifications at the 2 and 3 positions of the isoindole ring have been shown to modulate the pharmacokinetic properties of derived compounds, enhancing their bioavailability and therapeutic efficacy.
The synthesis of 2,3-dihydro-1H-isoindole-5-carboxylic Acid can be achieved through several methodologies, including cyclization reactions and functional group transformations. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have further streamlined the preparation of this compound and its derivatives. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity, which are crucial for developing high-quality pharmaceutical intermediates.
Recent advancements in computational chemistry have also contributed to the study of 2,3-dihydro-1H-isoindole-5-carboxylic Acid. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective drug candidates. These computational approaches complement experimental efforts by predicting binding affinities and identifying optimal modifications for enhanced activity.
The pharmacological profile of 2,3-dihydro-1H-isoindole-5-carboxylic Acid derivatives continues to be an area of active investigation. Preclinical studies have demonstrated promising results in models of inflammation and cancer, suggesting its potential as a therapeutic agent. The carboxylic acid moiety at the 5-position allows for further functionalization into esters or amides, expanding the spectrum of possible bioactivities that can be explored.
In conclusion,2,3-dihydro-1H-isoindole-5-carboxylic Acid (CAS No. 685084-08-6) represents a significant compound in modern chemical biology and medicinal chemistry. Its unique structural features and reactivity make it an invaluable scaffold for drug discovery efforts. As research progresses, we can expect further insights into its applications across various therapeutic areas.
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